molecular formula C9H14BrN3 B13064590 (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine

(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine

Cat. No.: B13064590
M. Wt: 244.13 g/mol
InChI Key: AMBKMKZNTSLHES-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine is a substituted imidazole derivative featuring a bromo group at position 4, a cyclopentyl substituent at position 2, and a methanamine (-CH₂NH₂) side chain at position 5. The imidazole core (C₃H₄N₂) serves as a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capability and aromatic stability. The methanamine moiety enhances water solubility compared to non-polar substituents and provides a site for further functionalization. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous imidazole derivatives are synthesized via halogenation, nucleophilic substitution, or cyclization reactions .

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

(4-bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine

InChI

InChI=1S/C9H14BrN3/c10-8-7(5-11)12-9(13-8)6-3-1-2-4-6/h6H,1-5,11H2,(H,12,13)

InChI Key

AMBKMKZNTSLHES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=C(N2)CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and saturated heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.

Scientific Research Applications

(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences between (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanamine and related imidazole derivatives include:

  • In contrast, 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine () features a bromophenyl group, enhancing π-π stacking interactions but reducing solubility .
  • The dihydrobromide salt in significantly enhances water solubility compared to the free base form of the target compound .

Comparative Data Table

Compound Name & Source Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 4-Br, 2-C₅H₉, 5-CH₂NH₂ C₉H₁₄BrN₃ ~256.14 High lipophilicity; moderate solubility
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine 1-CH₃, 2-NH₂, 5-(4-BrC₆H₄) C₁₀H₁₀BrN₃ ~252.11 Low water solubility; light-sensitive
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide 5-(CF₃C₆H₄), 2-CH₂NH₂·2HBr C₁₁H₁₂Br₂F₃N₃ ~436.04 High solubility (salt form); hygroscopic

Research Findings and Implications

  • Safety Considerations: Brominated imidazoles require careful handling due to possible toxicity, as noted in Safety Data Sheets () .

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